3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-enoyl group and a propanenitrile group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated piperazine derivative with a prop-2-enoyl group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Amination Reaction:
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dimethylformamide and dichloromethane.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Ethylpiperazin-1-yl)propanenitrile
- 3-(Diallylamino)propanenitrile
- Propionitrile
Comparison:
- Structural Differences: While 3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile contains a prop-2-enoyl group, similar compounds may have different substituents such as ethyl or diallyl groups.
- Chemical Properties: The presence of different substituents affects the chemical reactivity and physical properties of the compounds.
- Applications: Each compound has unique applications based on its structural and chemical properties. For example, 3-(4-Ethylpiperazin-1-yl)propanenitrile is used in proteomics research, while 3-(Diallylamino)propanenitrile forms π-complexes with copper salts.
Properties
IUPAC Name |
3-(4-prop-2-enoylpiperazin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-10(14)13-8-6-12(7-9-13)5-3-4-11/h2H,1,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINNUKETUIIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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